molecular formula C18H19N3O2S B12454716 3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B12454716
M. Wt: 341.4 g/mol
InChI Key: DIOGEDCITJXPNW-UHFFFAOYSA-N
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Description

3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization. One common method involves the use of 2,4-dimethylphenylhydrazine and 4-methoxybenzoyl chloride as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate, followed by cyclization with carbon disulfide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit the growth of microbial cells by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione stands out due to its unique oxadiazole ring structure, which imparts greater stability and versatility in chemical reactions. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-[(2,4-dimethylanilino)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C18H19N3O2S/c1-12-4-9-16(13(2)10-12)19-11-21-18(24)23-17(20-21)14-5-7-15(22-3)8-6-14/h4-10,19H,11H2,1-3H3

InChI Key

DIOGEDCITJXPNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCN2C(=S)OC(=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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